molecular formula C11H16FNO2 B15092647 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol

Katalognummer: B15092647
Molekulargewicht: 213.25 g/mol
InChI-Schlüssel: MMUAALMPRPSCTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol is an organic compound that features a fluorinated aromatic ring, a hydroxyethylamino group, and a propanol backbone

Vorbereitungsmethoden

The synthesis of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nucleophilic Substitution:

    Amination: The hydroxyethylamino group can be introduced via amination reactions, often using reagents like ethylene oxide and amines.

    Reduction: The final step often involves the reduction of intermediate compounds to yield the desired product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for more efficient and sustainable processes .

Analyse Chemischer Reaktionen

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Biological Studies: Its effects on biological systems are investigated to understand its potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol can be compared with similar compounds such as:

    1-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C11H16FNO2

Molekulargewicht

213.25 g/mol

IUPAC-Name

1-(3-fluorophenyl)-2-(2-hydroxyethylamino)propan-1-ol

InChI

InChI=1S/C11H16FNO2/c1-8(13-5-6-14)11(15)9-3-2-4-10(12)7-9/h2-4,7-8,11,13-15H,5-6H2,1H3

InChI-Schlüssel

MMUAALMPRPSCTL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC(=CC=C1)F)O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.